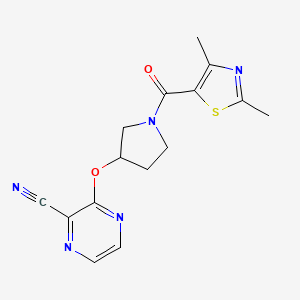

![molecular formula C24H22N2O4 B2386578 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide CAS No. 922108-34-7](/img/structure/B2386578.png)

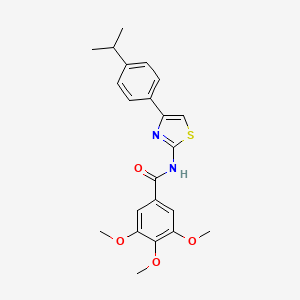

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.

BenchChem offers high-quality N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Enantioselective Synthesis

The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions are significant for synthesizing optically active compounds with high yields and enantioselectivities, using diaryl prolinol as the chiral ligand and Me2Zn as the zinc source under an air atmosphere. This methodology facilitates the preparation of chiral β-amino esters while preserving optical purity, showcasing the compound's utility in asymmetric synthesis and potential applications in developing new pharmaceuticals (Munck et al., 2017).

Antiallergic Activity

A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to the compound , demonstrated orally active antiallergic agents. These compounds exhibited potent inhibitory effects on passive cutaneous anaphylaxis in rats and bronchoconstriction in guinea pigs. The structure-activity relationship studies highlighted key elements required for enhanced antiallergic activities, including specific side chain and terminal carboxyl moiety arrangements on the dibenzoxepin ring system. Such findings indicate the compound's relevance in designing new antiallergic medications (Ohshima et al., 1992).

Synthetic and Medicinal Chemistry

Research on dibenzo-fused seven-membered nitrogen heterocycles, including dibenz[b,f][1,4]oxazepin derivatives, has shown efficient syntheses through tandem reduction-lactamization reactions. These synthetic strategies provide a basis for developing novel heterocyclic compounds with potential applications in medicinal chemistry, drug design, and pharmaceutical sciences (Bunce & Schammerhorn, 2006).

Bioactivity and Chemical Properties

Polyfluorinated dibenz[b,f][1,4]oxazepines have been synthesized, highlighting the compound class's diverse biological activities, primarily affecting the central nervous system. These studies not only demonstrate the chemical versatility of dibenzoxazepine derivatives but also their potential as leads for developing new CNS-active agents. The research into these compounds' syntheses and properties paves the way for future investigations into their mechanistic roles in biological systems and their applications in neuropharmacology (Gerasimova et al., 1989).

Propiedades

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-3-26-20-9-4-5-10-22(20)30-21-12-11-17(14-19(21)24(26)28)25-23(27)15-29-18-8-6-7-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBMMTDIZWUXER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B2386495.png)

![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2386497.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)

![7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2386509.png)

![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2386512.png)

![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2386518.png)